molecular formula C12H19N3OS B13974308 4-(Cyclohexylamino)-2-(methylthio)-5-pyrimidinemethanol

4-(Cyclohexylamino)-2-(methylthio)-5-pyrimidinemethanol

Katalognummer: B13974308
Molekulargewicht: 253.37 g/mol
InChI-Schlüssel: JWKZOJHMOOCSRM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Cyclohexylamino)-2-(methylthio)-5-pyrimidinemethanol is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a cyclohexylamino group, a methylthio group, and a pyrimidinemethanol core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexylamino)-2-(methylthio)-5-pyrimidinemethanol typically involves the reaction of cyclohexylamine with a suitable pyrimidine derivative. One common method involves the use of 2-chloro-5-methylthiopyrimidine as a starting material. The reaction proceeds through nucleophilic substitution, where cyclohexylamine displaces the chlorine atom, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Cyclohexylamino)-2-(methylthio)-5-pyrimidinemethanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Substituted pyrimidine derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

4-(Cyclohexylamino)-2-(methylthio)-5-pyrimidinemethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(Cyclohexylamino)-2-(methylthio)-5-pyrimidinemethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(Cyclohexylamino)-2-(methylthio)-5-pyrimidinemethanol is unique due to the combination of its cyclohexylamino and methylthio groups attached to a pyrimidine core. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Eigenschaften

Molekularformel

C12H19N3OS

Molekulargewicht

253.37 g/mol

IUPAC-Name

[4-(cyclohexylamino)-2-methylsulfanylpyrimidin-5-yl]methanol

InChI

InChI=1S/C12H19N3OS/c1-17-12-13-7-9(8-16)11(15-12)14-10-5-3-2-4-6-10/h7,10,16H,2-6,8H2,1H3,(H,13,14,15)

InChI-Schlüssel

JWKZOJHMOOCSRM-UHFFFAOYSA-N

Kanonische SMILES

CSC1=NC=C(C(=N1)NC2CCCCC2)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.